

4-Bromo-2-methylisoindolin-1-one CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: *4-Bromo-2-methylisoindolin-1-one*

Cat. No.: B1358106

[Get Quote](#)

An In-Depth Technical Guide to 4-Bromo-2-methylisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methylisoindolin-1-one is a substituted isoindolinone, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. The isoindolinone scaffold is a privileged structure, appearing in a variety of biologically active molecules and approved pharmaceutical agents.^[1] This guide provides a comprehensive overview of **4-Bromo-2-methylisoindolin-1-one**, including its chemical identity, synthesis, and potential applications in drug discovery and development.

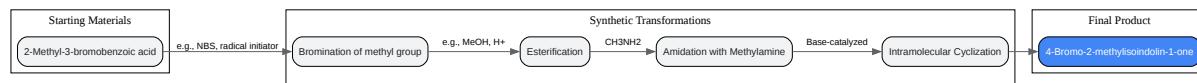
Chemical Identity and Properties

CAS Number: 435273-55-5^[2]

Molecular Formula: C₉H₈BrNO^[2]

IUPAC Name: **4-bromo-2-methylisoindolin-1-one**

Synonyms: 4-bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one


Molecular Weight: 226.07 g/mol [\[2\]](#)

Property	Value	Source
CAS Number	435273-55-5	[2]
Molecular Formula	C ₉ H ₈ BrNO	[2]
Molecular Weight	226.07 g/mol	[2]
Predicted XLogP3	1.6	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	0	[2]

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of **4-Bromo-2-methylisoindolin-1-one** is not readily available in peer-reviewed literature, a general and plausible synthetic route can be extrapolated from the synthesis of the closely related analog, 4-Bromoisoindolin-1-one.[\[3\]](#) The synthesis likely proceeds through a cyclization reaction of a suitably substituted benzene derivative.

A probable synthetic pathway would involve the following conceptual steps:

[Click to download full resolution via product page](#)

Caption: Conceptual synthetic workflow for **4-Bromo-2-methylisoindolin-1-one**.

Detailed Protocol for a Related Analog (4-Bromoisoindolin-1-one):

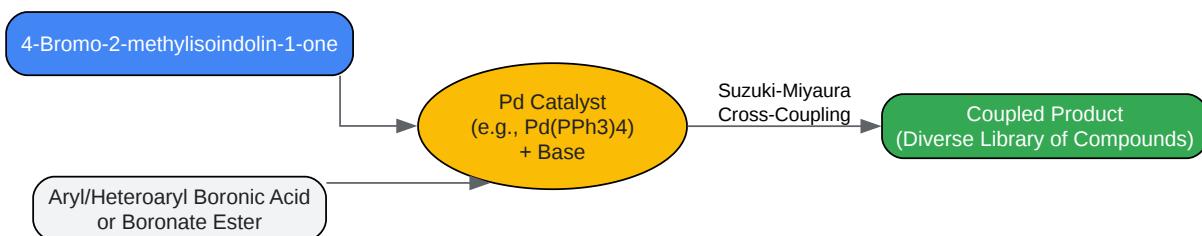
The synthesis of the N-unsubstituted analog, 4-Bromoisoindolin-1-one, has been reported and involves the reaction of 3-bromo-2-(bromomethyl)benzoate with ammonia.^[3] This provides a strong basis for a potential synthesis of the N-methylated target compound.

Step-by-step methodology for 4-Bromoisoindolin-1-one:^[3]

- A solution of methyl 3-bromo-2-(bromomethyl)benzoate (1 equivalent) in a suitable solvent such as tetrahydrofuran is prepared.
- The solution is cooled to 0°C.
- An aqueous solution of ammonia (excess) is added to the reaction mixture.
- The mixture is stirred at room temperature for an extended period (e.g., 18 hours).
- The solvent is removed under reduced pressure.
- The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 2M citric acid).
- The organic layer is separated, dried over a drying agent (e.g., magnesium sulfate), filtered, and concentrated.
- The crude product is then purified using flash chromatography on silica gel.

To adapt this for the synthesis of **4-Bromo-2-methylisoindolin-1-one**, one would substitute aqueous ammonia with a solution of methylamine.

Applications in Drug Discovery and Medicinal Chemistry


The isoindolinone core is a key pharmacophore in a number of therapeutic agents. The bromine atom at the 4-position of **4-Bromo-2-methylisoindolin-1-one** serves as a versatile synthetic handle for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Potential Therapeutic Areas:

- Oncology: Substituted isoindolinones have been investigated as potent inhibitors of various cancer-related targets.
- Inflammation and Immunology: Lenalidomide, a well-known isoindolinone-containing drug, is an immunomodulatory agent used in the treatment of multiple myeloma.[1]
- Central Nervous System (CNS) Disorders: The structural features of isoindolinones may allow for penetration of the blood-brain barrier, making them attractive scaffolds for CNS-acting drugs.

The Role of the Bromine Atom in Synthesis:

The presence of the bromine atom is of strategic importance for medicinal chemists. It allows for the introduction of a wide array of chemical moieties at this position, enabling the exploration of the structure-activity relationship (SAR) of potential drug candidates.

[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura coupling as a key diversification strategy.

This synthetic versatility allows for the generation of large libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Characterization and Analytical Data

While specific, published spectroscopic data for **4-Bromo-2-methylisoindolin-1-one** is scarce, the expected spectral characteristics can be predicted based on its structure and data from

analogous compounds.

Expected ^1H NMR Spectral Features:

- Aromatic Protons: Signals in the aromatic region (typically \sim 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns would be indicative of their relative positions.
- Methylene Protons (-CH₂-): A singlet in the aliphatic region (typically \sim 4.0-5.0 ppm) for the two protons of the methylene group in the five-membered ring.
- N-Methyl Protons (-NCH₃): A singlet in the aliphatic region (typically \sim 3.0-3.5 ppm) for the three protons of the N-methyl group.

Expected ^{13}C NMR Spectral Features:

- Carbonyl Carbon (-C=O): A signal in the downfield region (typically \sim 165-175 ppm).
- Aromatic Carbons: Multiple signals in the aromatic region (\sim 120-150 ppm). The carbon bearing the bromine atom would be expected to show a characteristic chemical shift.
- Methylene Carbon (-CH₂-): A signal in the aliphatic region (\sim 45-55 ppm).
- N-Methyl Carbon (-NCH₃): A signal in the aliphatic region (\sim 25-35 ppm).

Mass Spectrometry:

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M⁺ and M+2 peaks of roughly equal intensity) due to the presence of the bromine atom.

Safety and Handling

Based on available safety data for similar compounds, **4-Bromo-2-methylisoindolin-1-one** should be handled with care in a laboratory setting. It is predicted to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[\[2\]](#) Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

4-Bromo-2-methylisoindolin-1-one is a valuable building block for medicinal chemistry and drug discovery. Its isoindolinone core is a proven pharmacophore, and the presence of a bromine atom provides a key site for synthetic diversification. While detailed biological studies on this specific compound are not widely published, its structural features suggest potential for the development of novel therapeutics in various disease areas. Further research into the synthesis, characterization, and biological evaluation of **4-Bromo-2-methylisoindolin-1-one** and its derivatives is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 4-bromo-2-methylisoindolin-1-one (C9H8BrNO) [pubchemlite.lcsb.uni.lu]
- 2. 4-Bromo-2-methylisoindolin-1-one | C9H8BrNO | CID 21907534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [4-Bromo-2-methylisoindolin-1-one CAS number and molecular formula.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1358106#4-bromo-2-methylisoindolin-1-one-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com